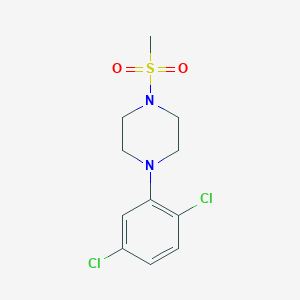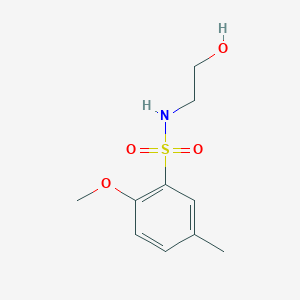![molecular formula C14H21NO2S B273346 1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
1-[(2,5-Dimethylphenyl)sulfonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Dimethylphenyl)sulfonyl]azepane, also known as DAS, is a chemical compound that belongs to the class of sulfonylazepanes. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane is not fully understood. However, it has been proposed that 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may exert its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may also exert its anti-inflammatory activity by inhibiting the activation of NF-κB and MAPK signaling pathways. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may exert its antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of cell wall components.
Biochemical and Physiological Effects:
1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has also been reported to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been shown to exhibit antibacterial and antifungal activities against various pathogenic microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,5-Dimethylphenyl)sulfonyl]azepane has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability under various conditions. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. However, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane also has some limitations for lab experiments. It has low solubility in water, which may limit its applications in aqueous systems. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane may exhibit cytotoxicity at high concentrations, which may limit its applications in cell-based assays.
Orientations Futures
There are several future directions for the study of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane. First, the mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane needs to be further elucidated to fully understand its potential applications in medicinal chemistry. Second, the synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane needs to be further optimized to yield higher purity and higher yield. Third, the potential applications of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane in material science and organic synthesis need to be explored. Fourth, the potential side effects of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane need to be further investigated to ensure its safety for human use.
Conclusion:
In conclusion, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The synthesis method of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with azepane in the presence of a base catalyst. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane is not fully understood, but it may exert its activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane, including the elucidation of its mechanism of action, the optimization of its synthesis method, and the exploration of its potential applications in material science and organic synthesis.
Méthodes De Synthèse
The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with azepane in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure 1-[(2,5-Dimethylphenyl)sulfonyl]azepane. This method has been optimized to yield high purity and high yield of 1-[(2,5-Dimethylphenyl)sulfonyl]azepane.
Applications De Recherche Scientifique
1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Moreover, 1-[(2,5-Dimethylphenyl)sulfonyl]azepane has been shown to exhibit antibacterial and antifungal activities against various pathogenic microorganisms.
Propriétés
Nom du produit |
1-[(2,5-Dimethylphenyl)sulfonyl]azepane |
|---|---|
Formule moléculaire |
C14H21NO2S |
Poids moléculaire |
267.39 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO2S/c1-12-7-8-13(2)14(11-12)18(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
Clé InChI |
RLCDKVZSIXIEJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCCC2 |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)



![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)



![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)


